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Compound of Interest
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Cat. No.: B1350194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodoimidazole is a versatile heterocyclic building block in organic synthetic chemistry,

primarily utilized as a key intermediate in the construction of more complex molecular

architectures.[1] Its significance stems from the reactive carbon-iodine bond at the 2-position of

the imidazole ring. This bond is susceptible to a variety of cross-coupling reactions, allowing for

the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The imidazole moiety

itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals

due to its ability to participate in hydrogen bonding and coordinate to metal ions in biological

systems.[2] Consequently, 2-iodoimidazole serves as a valuable precursor for the synthesis of

novel drug candidates and other biologically active compounds.[1][2]

Physicochemical Properties
2-Iodoimidazole is typically a white to light yellow crystalline powder with a melting point in the

range of 176-180 °C.[1] It exhibits slight solubility in water but is readily soluble in organic

solvents such as dichloromethane and N,N-dimethylformamide (DMF).[1]
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Property Value Reference

Molecular Formula C₃H₃IN₂ [3][4][5][6][7][8]

Molecular Weight 193.97 g/mol [3][4][5][6][7][8]

Melting Point 176-180 °C [1]

Appearance
White to light yellow crystalline

powder
[1]

Solubility
Slightly soluble in water;

soluble in CH₂Cl₂, DMF
[1]

Applications in Organic Synthesis
The primary utility of 2-iodoimidazole in organic synthesis lies in its participation in palladium-

catalyzed cross-coupling reactions. These reactions provide efficient methods for the

construction of substituted imidazoles, which are important scaffolds in medicinal chemistry.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 2-
iodoimidazole and various organoboron compounds, typically aryl or heteroaryl boronic acids.

This reaction is instrumental in the synthesis of 2-arylimidazoles. While specific quantitative

data for 2-iodoimidazole is not readily available in the provided search results, the reaction of

4-bromoimidazole with phenylboronic acid has been reported to give a low yield of 31%,

suggesting that optimization may be required for these substrates.
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Caption: General scheme for the Suzuki-Miyaura coupling of 2-iodoimidazole.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between 2-
iodoimidazole and a terminal alkyne.[4] This reaction is a powerful tool for the synthesis of 2-

alkynylimidazoles, which can be further functionalized. The reaction is typically carried out in

the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[4]

General Reaction Scheme:
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Caption: General scheme for the Sonogashira coupling of 2-iodoimidazole.

Heck Coupling
The Heck reaction involves the coupling of 2-iodoimidazole with an alkene to form a 2-

vinylimidazole derivative.[6][8] This reaction is catalyzed by a palladium complex and requires a

base.[6][8] The Heck reaction is a valuable method for the vinylation of heteroaromatic

compounds.

General Reaction Scheme:
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Caption: General scheme for the Heck coupling of 2-iodoimidazole.

N-Alkylation
The nitrogen atoms of the imidazole ring can be alkylated to produce N-alkylated imidazole

derivatives.[7] This reaction typically proceeds via an SN2 mechanism where the imidazole

nitrogen acts as a nucleophile.[9] The reaction can be carried out with or without a base, with

the latter leading to the formation of a quaternary ammonium salt.[9]
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Protocol 1: Synthesis of 2-Iodoimidazole
This protocol is adapted from the synthesis of 4-iodoimidazole and may require optimization.

Materials:

Imidazole

Iodine

Sodium Hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Sodium thiosulfate (Na₂S₂O₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve imidazole (1.0 eq) in a 2 M aqueous solution of NaOH (2.0

eq).

Cool the solution to 0 °C in an ice bath.

In a separate flask, dissolve iodine (1.0 eq) in a minimal amount of dichloromethane.

Slowly add the iodine solution to the imidazole solution at 0 °C with vigorous stirring.

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ until the iodine

color disappears.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes).
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Caption: Experimental workflow for the synthesis of 2-iodoimidazole.

Protocol 2: General Procedure for Suzuki-Miyaura
Coupling of 2-Iodoimidazole
Materials:

2-Iodoimidazole

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃ or Cs₂CO₃)

Solvent (e.g., Dioxane/water or DMF)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a dry Schlenk flask, add 2-iodoimidazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the

base (2.0 eq), and the palladium catalyst (2-5 mol%).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent to the flask.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Extraction and Wash
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Chromatography
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Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Sonogashira
Coupling of 2-Iodoimidazole
Materials:

2-Iodoimidazole

Terminal alkyne

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Base (e.g., Triethylamine or Diisopropylamine)
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Solvent (e.g., THF or DMF)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 2-iodoimidazole (1.0 eq), the

palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

Add the degassed solvent and the base (2.0-3.0 eq).

Add the terminal alkyne (1.1-1.5 eq) dropwise.

Stir the reaction at room temperature or heat to 40-60 °C for 4-12 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through

a pad of celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Caption: Experimental workflow for the Sonogashira coupling.

Protocol 4: General Procedure for Heck Coupling of 2-
Iodoimidazole
Materials:

2-Iodoimidazole
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Alkene

Palladium catalyst (e.g., Pd(OAc)₂)

Ligand (e.g., PPh₃)

Base (e.g., Et₃N or K₂CO₃)

Solvent (e.g., DMF or Acetonitrile)

Procedure:

To a dry Schlenk flask, add 2-iodoimidazole (1.0 eq), the palladium catalyst (2-5 mol%), the

ligand (4-10 mol%), and the base (1.5-2.0 eq).

Evacuate and backfill the flask with an inert gas.

Add the degassed solvent and the alkene (1.2-1.5 eq).

Heat the reaction mixture to 80-120 °C for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Dilute with a suitable organic solvent and wash with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Caption: Experimental workflow for the Heck coupling.
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Protocol 5: General Procedure for N-Alkylation of 2-
Iodoimidazole
This protocol is adapted from the N-alkylation of 2-substituted imidazole-4,5-dicarboxylates.[1]

Materials:

2-Iodoimidazole

Alkylating agent (e.g., alkyl halide)

Base (e.g., NaH or K₂CO₃)

Anhydrous solvent (e.g., THF or DMF)

Procedure:

To a solution of 2-iodoimidazole (1.0 eq) in the anhydrous solvent, add the base (1.1 eq) at

0 °C under an inert atmosphere.

Stir the mixture for 30 minutes at 0 °C.

Add the alkylating agent (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction with water.

Extract the mixture with a suitable organic solvent.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify the crude product by column chromatography.

Quantitative Data Summary
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The following table summarizes representative yields for cross-coupling reactions of iodo-

heterocycles, which can serve as a benchmark for the optimization of reactions with 2-
iodoimidazole.

Reacti
on
Type

Iodo-
Hetero
cycle

Coupli
ng
Partne
r

Cataly
st
Syste
m

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Suzuki-
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4-

Bromoi

midazol

e

Phenylb
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acid

Not
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d
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specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

31

Sonoga

shira

o-

Iodoanil

ines

Termina

l

alkynes

(PPh₃)₂

CuBH₄
DBU Ethanol 120

Not

specifie

d

up to 99

Heck
Iodoben

zene
Styrene PdCl₂ KOAc

Methan

ol
120

Not

specifie

d

Not

specifie

d

Conclusion
2-Iodoimidazole is a valuable and versatile building block in organic synthesis, particularly for

the construction of functionalized imidazole derivatives. Its participation in a range of cross-

coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as N-

alkylation, provides access to a diverse array of compounds with potential applications in

medicinal chemistry and drug development. The protocols provided herein offer a foundation

for the synthesis and functionalization of this important heterocyclic intermediate. Further

optimization of reaction conditions will be crucial for achieving high yields and selectivity in

specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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